The presence of two bromine atoms (Br) on the benzene ring makes 1,3-Dibromo-5-Dodecylbenzene a potential intermediate in organic synthesis. Bromine atoms can be readily substituted for other functional groups, allowing researchers to create new molecules with specific properties [].
The dodecyl group (C12H25) is a long, hydrocarbon chain that can impart hydrophobic (water-repelling) properties. This characteristic makes 1,3-Dibromo-5-Dodecylbenzene a candidate for research in developing water-resistant coatings, lubricants, or self-assembling materials [].
Dodecylbenzene derivatives have been explored for their potential antibacterial properties []. However, there's no current research specifically investigating 1,3-Dibromo-5-Dodecylbenzene in this field.
1,3-Dibromo-5-dodecylbenzene is an organic compound with the molecular formula and a molar mass of approximately 404.22 g/mol. This compound features a dodecyl group (a long-chain alkyl group) attached to a benzene ring that has two bromine atoms substituted at the 1 and 3 positions. It is characterized by its melting point of approximately 53°C and is typically stored at room temperature .
The presence of bromine atoms in its structure imparts notable chemical reactivity, making it useful in various synthetic applications. The dodecyl group enhances its hydrophobic properties, which can influence its behavior in biological systems and its interaction with other compounds.
Currently, there is no scientific literature available on the mechanism of action of 1,3-Dibromo-5-dodecylbenzene in any biological system.
Since information on 1,3-Dibromo-5-dodecylbenzene is limited, it is advisable to handle it with caution assuming the following potential hazards:
Specific data on toxicity, flammability, etc. is not available.
1,3-Dibromo-5-dodecylbenzene can be synthesized through several methods:
1,3-Dibromo-5-dodecylbenzene has potential applications in:
Interaction studies involving 1,3-dibromo-5-dodecylbenzene are crucial for understanding its behavior in biological systems. Preliminary studies suggest that similar compounds may interact with cellular membranes or proteins, influencing membrane fluidity or protein function. Investigations into its cytotoxicity and environmental impact are also essential for assessing safety and efficacy in practical applications .
1,3-Dibromo-5-dodecylbenzene shares similarities with various other dibrominated aromatic compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Dibromo-5-methylbenzene | Smaller size; used in organic synthesis | |
1,3-Dibromo-5-ethylbenzene | Similar reactivity; shorter alkyl chain | |
1-Bromo-4-dodecylbenzene | Different substitution pattern; potential applications in surfactants |
The uniqueness of 1,3-dibromo-5-dodecylbenzene lies primarily in its long dodecyl chain, which enhances hydrophobic interactions compared to shorter alkyl chains found in similar compounds. This property may influence its solubility and interaction with biological membranes differently than those with shorter alkyl groups.
Irritant